molecular formula C11H21NO4 B1395617 Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate CAS No. 242468-72-0

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

Cat. No. B1395617
M. Wt: 231.29 g/mol
InChI Key: HZFAIMKGZQHPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate” is a chemical compound with the CAS Number: 42492-57-9. It has a molecular weight of 203.24 and its IUPAC name is methyl [(tert-butoxycarbonyl)(methyl)amino]acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored in a sealed, dry environment at temperatures between 2-8°C .

Scientific Research Applications

Polymorphism in Crystal Structures

The compound crystallizes in two polymorphic forms, showcasing the molecular conformation in α-helical and mixed 3(10)- and α-helical conformations. This property is significant in understanding the molecular behavior in different crystalline structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

Key Component in Synthesis

It is utilized as a key fragment in the synthesis of microsporin B, an unusual amino acid residue. This shows its applicability in complex organic synthesis processes (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Precursor in Chemical Synthesis

The compound serves as a precursor for trans-4-methylproline, indicating its role in the preparation of specific amino acids (Nevalainen & Koskinen, 2001).

Application in Non-Natural Alpha-Amino Acids

It's used in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its versatility in producing various amino acid types (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Role in Polymerization

The compound is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new polymeric materials (Gao, Sanda, & Masuda, 2003).

Conformational Studies

The molecular conformation of tert-butoxycarbonyl derivatives is studied for their role in peptide conformation, adding insights into structural biology (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety precautions include avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

methyl 2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12(6)11(4,5)8(13)15-7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFAIMKGZQHPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Quach, E Adhitama, V Göldner, A Das… - ACS Applied Energy …, 2023 - ACS Publications
Film-forming electrolyte additives are crucial for establishing the performance and safety of high-energy-density lithium-ion batteries (LIBs). Thorough investigation of the solid …
Number of citations: 0 pubs.acs.org

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